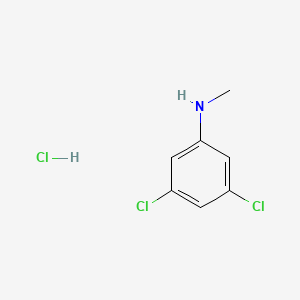

3,5-Dichloro-N-methylaniline hydrochloride

説明

Foundational Concepts in Dichloroaniline Chemistry

Dichloroanilines are a class of organic compounds characterized by an aniline (B41778) molecule substituted with two chlorine atoms on the benzene (B151609) ring. wikipedia.org The general molecular formula for these compounds is C₆H₅Cl₂N. wikipedia.org The specific chemical properties and applications of a dichloroaniline are determined by the relative positions of the two chlorine atoms and the amino group on the ring, resulting in six distinct positional isomers. wikipedia.org These isomers, while sharing the same molecular formula, exhibit different physical properties, such as melting points, due to the variations in their molecular symmetry and intermolecular forces. wikipedia.org

Dichloroanilines are fundamentally important as intermediates in the chemical industry. wikipedia.org They are key precursors in the manufacturing of a wide range of commercial products, including herbicides, pigments, and dyes. wikipedia.orgwikipedia.org For example, 2,5-dichloroaniline (B50420) is a precursor to Pigment Yellow 10, while other isomers are used in the synthesis of various agrochemicals and colorants. wikipedia.org The reactivity of the amino group and the influence of the chlorine substituents make them versatile building blocks in organic synthesis.

| Compound Name | CAS Number | Melting Point (°C) |

|---|---|---|

| 2,3-Dichloroaniline | 608-27-5 | 20–25 |

| 2,4-Dichloroaniline | 554-00-7 | 59–62 |

| 2,5-Dichloroaniline | 95-82-9 | 47–50 |

| 2,6-Dichloroaniline | 608-31-1 | 36–38 |

| 3,4-Dichloroaniline (B118046) | 95-76-1 | 69–71 |

| 3,5-Dichloroaniline (B42879) | 626-43-7 | 46–52 |

Academic Significance of N-Methylated Aromatic Amines in Organic Synthesis

N-methylated aromatic amines are a critical class of compounds that feature prominently as structural motifs in a vast array of functional molecules. Their presence is integral to the design and synthesis of numerous pharmaceuticals, agrochemicals, and dyes. acs.orgnih.gov The addition of a methyl group to the nitrogen atom of an aromatic amine can significantly alter the molecule's biological activity, solubility, and metabolic stability, making N-methylation a key strategy in medicinal chemistry and materials science.

The synthesis of these compounds, however, presents a notable challenge in organic chemistry: the selective introduction of a single methyl group. acs.org Primary aromatic amines can be readily methylated, but the reaction often proceeds to form the N,N-dimethylated product, as the intermediate secondary amine is frequently more nucleophilic than the starting primary amine. acs.org This lack of selectivity has driven considerable academic research into developing sophisticated catalytic systems that can achieve efficient and selective mono-N-methylation. acs.orgnih.gov Modern synthetic methods often employ transition-metal catalysts (e.g., based on Ruthenium or Iridium) with various methylating agents, such as methanol (B129727), under controlled conditions to favor the desired mono-methylated product. acs.orgnih.gov These advanced catalytic approaches represent a significant area of research, aiming for higher yields, better selectivity, and more environmentally benign reaction pathways. nih.govrsc.org

| Catalyst System | Methylating Agent | Key Features |

|---|---|---|

| Iridium(I) Complexes | Methanol | High conversion and selectivity for mono-N-methylation of anilines. acs.org |

| Ruthenium(II) Complexes | Methanol | Effective under weak base conditions, proceeding via a borrowing hydrogen mechanism. nih.gov |

| Copper Hydride (CuH) Catalysis | Paraformaldehyde | Highly efficient for both aromatic and aliphatic amines under mild conditions. nih.gov |

| Heterogeneous Ni Catalysts | Methanol | Enables selective mono-N-methylation with high yields for various substrates. rsc.org |

Overview of Current Research Trajectories Involving the Compound’s Core Structure

The core structure of the subject compound is 3,5-dichloroaniline. Research involving this specific moiety is primarily concentrated in the fields of agrochemistry, environmental science, and toxicology.

A major trajectory of research is the use of 3,5-dichloroaniline as a crucial chemical intermediate for the synthesis of several dicarboximide fungicides. innospk.com It is a key starting material for producing widely used agricultural products such as vinclozolin (B1683831), iprodione (B1672158), and procymidone. innospk.comwikipedia.org The synthesis of these fungicides relies on the specific 3,5-dichloro-substituted phenyl ring to impart the desired fungicidal activity. innospk.comwikipedia.org

Conversely, a significant and parallel research avenue focuses on 3,5-dichloroaniline as a primary and persistent environmental metabolite of these same fungicides. wikipedia.orgnih.gov Microbial degradation in soil is the main process that breaks down fungicides like iprodione and vinclozolin, leading to the formation of 3,5-dichloroaniline. nih.govnih.gov Studies have shown that this metabolite can be more toxic and recalcitrant in the environment than the parent compounds. nih.gov Research in this area investigates its impact on soil microbial communities, its potential for bioaccumulation, and its toxicological effects on various organisms. nih.govresearchgate.net Due to its origin as a common breakdown product, 3,5-dichloroaniline is also studied as a biomarker for assessing human exposure to these dicarboximide fungicides. nih.gov

Beyond agriculture, the 3,5-dichloroaniline framework is a building block in other synthetic applications. It is used in the pharmaceutical sector for the synthesis of certain quinoline (B57606) derivatives, which have been explored for antimalarial drugs. innospk.com It also serves as an intermediate in the manufacture of some azo dyes and pigments. innospk.com Furthermore, the metabolism and toxicity of 3,5-dichloroaniline itself are subjects of scientific inquiry, with studies exploring its bioactivation and potential to cause toxicity in organs such as the kidney. marshall.edumdpi.com

| Agrochemical | Compound Type | Relationship to 3,5-Dichloroaniline |

|---|---|---|

| Vinclozolin | Fungicide | Synthesized from 3,5-dichloroaniline. innospk.comwikipedia.org |

| Iprodione | Fungicide | Synthesized from 3,5-dichloroaniline; degrades to 3,5-dichloroaniline. innospk.comnih.gov |

| Procymidone | Fungicide | Synthesized from 3,5-dichloroaniline. innospk.com |

| Dimethachlon | Fungicide | Synthesized from 3,5-dichloroaniline. innospk.com |

Structure

3D Structure of Parent

特性

IUPAC Name |

3,5-dichloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYROJJJGOMGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669510 | |

| Record name | 3,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197239-04-5 | |

| Record name | 3,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Route Development for 3,5 Dichloro N Methylaniline Hydrochloride

Precursor Chemistry and Aromatic Ring Functionalization

The foundational steps in the synthesis of 3,5-Dichloro-N-methylaniline hydrochloride involve the strategic introduction of chloro- and N-methyl substituents onto an aniline (B41778) precursor. The regiochemistry of these transformations is of paramount importance to ensure the desired 3,5-substitution pattern on the aromatic ring.

The amino group of aniline is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, direct chlorination of aniline to achieve the 3,5-dichloro substitution pattern is challenging. Standard chlorination agents such as chlorine or sulfuryl chloride typically yield 2,4,6-trichloroaniline (B165571) or mixtures of ortho- and para-isomers. tandfonline.comresearchgate.net To overcome this, synthetic strategies often rely on multi-step pathways or specialized reagents to control the regioselectivity.

One effective, albeit indirect, method involves starting with a precursor that facilitates the desired meta-substitution. A documented synthesis for the precursor 3,5-dichloroaniline (B42879) starts from 2,3,5,6-tetrachloroaniline (B43135), which undergoes catalytic dechlorination using a palladium on activated charcoal catalyst under hydrogen pressure. prepchem.com Another approach detailed in patent literature begins with 2,4-dichloroaniline. google.com This starting material is first brominated to form 2-bromo-4,6-dichloroaniline. google.com Subsequent deamination and rearrangement steps, followed by amination of the resulting 3,5-dichlorobromobenzene, yield the target 3,5-dichloroaniline. google.com

Modern chlorination reagents like N-chlorosuccinimide (NCS) have also been extensively studied for the chlorination of anilines. tandfonline.comtandfonline.com While direct trichlorination to the 2,4,6-isomer is common with NCS in acetonitrile (B52724), controlling conditions and using protecting groups on the amine can alter regioselectivity. researchgate.nettandfonline.com For instance, converting the amine to a less activating carbamate (B1207046) group can change the substitution pattern, although this has been shown to yield 2,4-dichloro derivatives. tandfonline.comtandfonline.com Recent advances in organocatalysis have shown promise for highly regioselective ortho-chlorination of anilines using sulfuryl chloride, highlighting the ongoing development in controlling halogenation patterns. rsc.org

| Chlorinating Agent | Typical Product(s) | Conditions | Selectivity Notes |

|---|---|---|---|

| Chlorine (Cl₂) / Sulfuryl Chloride (SO₂Cl₂) | 2,4,6-Trichloroaniline, mixtures of ortho/para isomers | Varies | Highly corrosive reagents, difficult to control for meta-substitution. tandfonline.com |

| N-Chlorosuccinimide (NCS) | 2,4,6-Trichloroaniline or 2,4-Dichloroaniline | Acetonitrile, reflux | A more convenient reagent, but still favors ortho/para positions. researchgate.nettandfonline.com |

| Trichloroisocyanuric acid (TCICA) | 2- and 4-chloroanilines, 2,4,6-trichloroaniline | Acetonitrile, 0°C | A cheap and efficient substitute for NCS, but can lead to colored by-products. tandfonline.com |

Once the 3,5-dichloroaniline precursor is obtained, the next critical step is the introduction of a single methyl group onto the nitrogen atom. Achieving selective mono-methylation is essential, as over-methylation to the N,N-dimethylaniline is a common side reaction.

Traditional methods for N-methylation often employ hazardous alkylating agents like dimethyl sulfate (B86663) or methyl iodide. chemicalbook.com For example, N-methylaniline can be synthesized by reacting aniline with dimethyl sulfate in a mixture with water, followed by the addition of sodium hydroxide (B78521). chemicalbook.com This process, however, typically yields a mixture of the starting aniline, the desired N-methylaniline, and the N,N-dimethylaniline by-product, requiring further purification. chemicalbook.com

More recent and sustainable approaches utilize methanol (B129727) as a "green" methylating agent through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govresearchgate.net This process, catalyzed by transition metals, involves the temporary oxidation of methanol to formaldehyde (B43269) in situ, which then reacts with the amine to form an imine, followed by reduction to the N-methylated product. nih.gov This method is highly atom-economical, with water being the only byproduct. nih.govresearchgate.net Another emerging method uses formaldehyde directly, mediated by a silane (B1218182) and an activator like hexafluoroisopropanol (HFIP), which has shown excellent yields for the monomethylation of amines. chemrxiv.org

Catalytic Systems in Synthesis of N-Methylanilines

The development of advanced catalytic systems has revolutionized the synthesis of N-methylanilines, offering higher efficiency, selectivity, and more environmentally benign reaction conditions compared to stoichiometric methods.

Palladium catalysts are exceptionally versatile and have become a cornerstone of modern organic synthesis, particularly for N-alkylation reactions. chemrxiv.org Palladium-catalyzed N-methylation can be achieved using methanol as the methyl source, offering a sustainable alternative to traditional methods. nih.gov One study demonstrated a procedure for synthesizing N-methyl-arylamines directly from nitroarenes using methanol, employing a specific catalyst system of palladium acetate (B1210297) with a phosphine (B1218219) ligand. nih.gov This highlights the potential for palladium to catalyze both the reduction of a precursor group and the subsequent N-methylation in a one-pot process.

The "borrowing hydrogen" methodology is well-facilitated by palladium catalysts. chemrxiv.org For instance, palladium nanoparticles supported on silica (B1680970) have been shown to be efficient catalysts for the N-alkylation of various amines with alcohols. chemrxiv.org These catalytic systems often operate under milder conditions and demonstrate high selectivity, which are significant advantages in fine chemical synthesis. chemrxiv.org

While palladium is a prominent catalyst, other transition metals have also been successfully employed for the N-methylation of anilines. Ruthenium complexes, in particular, have shown excellent catalytic performance for the N-methylation of amines using methanol. nih.gov One study found that a specific (DPEPhos)RuCl₂PPh₃ catalyst could effectively N-methylate a range of aniline derivatives in high yields under weak base conditions. nih.gov The mechanism is proposed to proceed via a Ru-H intermediate as part of the borrowing hydrogen cycle. nih.gov

Beyond ruthenium, a variety of other transition metals including iridium, rhenium, iron, cobalt, and manganese have been developed as catalysts for this transformation. nih.gov This broadens the toolkit available to synthetic chemists, allowing for the selection of a catalyst based on cost, availability, and substrate compatibility. For example, an iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed, showcasing how different metals can be adapted for various N-alkylation reactions. researchgate.net

| Catalyst System | Methyl Source | Key Features | Reference |

|---|---|---|---|

| Palladium Acetate / Phosphine Ligand | Methanol | Direct conversion from nitroarenes; green methylating agent. | nih.gov |

| (DPEPhos)RuCl₂PPh₃ | Methanol | Operates under weak base conditions; high yields for various anilines. | nih.gov |

| Palladium Nanoparticles on Silica | Alcohols | Heterogeneous catalyst; efficient for general N-alkylation. | chemrxiv.org |

| Rhodium (Rh) complexes | Methanol | Among the first catalysts developed for this transformation. | nih.gov |

Formation and Stabilization of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free base, 3,5-dichloro-N-methylaniline, into its hydrochloride salt. 3,5-dichloro-N-methylaniline is a basic compound due to the lone pair of electrons on the nitrogen atom. Reacting it with hydrochloric acid results in a simple acid-base neutralization reaction. nih.govyoutube.com

This transformation is typically achieved by dissolving the aniline derivative in a suitable solvent and adding a molar equivalent of concentrated or gaseous hydrochloric acid. nih.govresearchgate.net The resulting aniline hydrochloride salt is generally a crystalline solid that is less volatile and more stable than the free base. researchgate.net Its formation can also facilitate purification and improve handling characteristics. The salt can be isolated by evaporating the solvent or by precipitation upon addition of a non-polar co-solvent. youtube.comresearchgate.net The process is straightforward and typically proceeds with a very high yield, often approaching 98% or more. youtube.com The formation of the hydrochloride salt enhances the compound's stability and can affect its solubility, making it more soluble in water. nih.govontosight.ai

Acid-Base Equilibria and Protonation Studies

The formation of this compound is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the parent aniline gives it basic properties, allowing it to accept a proton (H⁺) from an acid, such as hydrochloric acid (HCl), to form the corresponding anilinium salt.

The basicity of the aniline is significantly influenced by the electronic effects of substituents on the aromatic ring. In 3,5-Dichloro-N-methylaniline, the two chlorine atoms are strongly electron-withdrawing groups. Through the inductive effect, they pull electron density away from the benzene (B151609) ring and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen makes the lone pair less available to accept a proton, thereby decreasing the basicity of the molecule compared to unsubstituted N-methylaniline.

Protonation studies on substituted anilines have been a subject of considerable research, with a key question being the site of protonation. acs.org While the nitrogen atom is the most intuitive site due to its lone pair, protonation can also occur on the aromatic ring (C-protonation), particularly at the carbon atoms with the highest electron density. acs.orgresearchgate.net Theoretical and experimental studies have shown that the preferred site of protonation depends on factors such as the nature and position of substituents and the medium (gas phase vs. solution). acs.orgresearchgate.net For anilines with electron-withdrawing substituents in the meta position, such as m-chloroaniline, evidence suggests that N-protonation is the favored pathway in the gas phase. acs.org Given the structure of 3,5-Dichloro-N-methylaniline, protonation is expected to occur predominantly on the nitrogen atom to form the N-methylanilinium ion.

Controlled Crystallization Techniques for Salt Isolation

The isolation of this compound as a solid relies on controlled crystallization from a solution. This is a critical purification step. A common laboratory-scale procedure involves dissolving the free base (3,5-Dichloro-N-methylaniline) in a suitable organic solvent, followed by the stoichiometric addition of a solution of hydrochloric acid (e.g., HCl in ethanol (B145695) or diethyl ether). tandfonline.com

The anilinium salt is typically much less soluble in non-polar or moderately polar organic solvents than its free base counterpart. chemimpex.comorgsyn.org This difference in solubility is exploited to induce precipitation or crystallization. Key parameters that are controlled to ensure the formation of high-purity crystals include:

Temperature: Cooling the solution after the addition of acid reduces the solubility of the salt, promoting crystal formation. The rate of cooling can affect crystal size and purity. tandfonline.com

Solvent Choice: The solvent system is chosen to maximize the solubility of the free base while minimizing the solubility of the hydrochloride salt.

Concentration: The solution is often concentrated by evaporating a portion of the solvent to reach a point of supersaturation, which is necessary for crystallization to begin. youtube.com

Agitation: Stirring the solution can influence the nucleation process and lead to the formation of smaller, more uniform crystals.

Once crystallization is complete, the solid hydrochloride salt is collected by filtration. The collected crystals are typically washed with a small amount of a cold, non-polar solvent (like anhydrous ethyl ether) to remove any residual impurities. tandfonline.com Final drying, often under vacuum, is performed to remove any remaining solvent without causing the product to sublimate, which can occur with excessive heating. youtube.com

Optimization of Reaction Conditions and Process Scalability

Temperature, Pressure, and Solvent Effects on Reaction Efficiency

The efficiency of the N-methylation of anilines is highly dependent on the reaction conditions.

Temperature: The reaction temperature is a critical parameter. Most transition-metal-catalyzed N-methylation reactions of anilines with methanol require elevated temperatures, typically ranging from 60°C to 140°C, to achieve high conversion rates within a reasonable timeframe. nih.govrsc.org For instance, certain ruthenium-catalyzed systems operate effectively at a mild 60°C, while others may require temperatures of 120°C or higher. rsc.orgnih.gov The optimal temperature is a balance between reaction rate and catalyst stability/selectivity. Some photocatalytic methods have been developed that allow the reaction to proceed at room temperature under UV-vis light irradiation. nih.gov

| Catalyst System | Temperature (°C) | Reference |

|---|---|---|

| Cyclometalated Ruthenium Complex | 60 | rsc.org |

| NHC–Ir(III) Complex | 120 | nih.gov |

| (DPEPhos)RuCl₂PPh₃ | 140 | nih.gov |

| Ag/TiO₂ (Photocatalyst) | Room Temperature | nih.gov |

Pressure: The N-methylation of anilines with methanol is generally carried out in sealed tubes or under an inert atmosphere (like Argon) at pressures close to atmospheric. nih.govchemicalbook.com High pressures are typically not required for this specific transformation, which simplifies the required equipment for scalability.

Solvent: Methanol often serves the dual role of the methylating agent and the reaction solvent, which is advantageous for process simplicity. nih.govrsc.org However, other solvents can be employed. Studies have shown successful N-alkylation reactions in solvents like 1,2-dimethoxyethane (B42094) (DME) or even under solvent-free conditions, which can be beneficial from an environmental and process intensification perspective. nih.govbeilstein-journals.org The choice of solvent can influence catalyst solubility and activity.

Yield Optimization and Purity Enhancement Strategies in Preparative Chemistry

Maximizing the yield and purity of 3,5-Dichloro-N-methylaniline is paramount for an efficient synthetic process.

Yield Optimization: The choice of catalyst and base is crucial for optimizing the reaction yield. A wide array of transition-metal complexes based on ruthenium, iridium, and manganese have proven to be effective catalysts. nih.govrsc.orgacs.org The selection of the base is also critical; common bases include cesium carbonate (Cs₂CO₃), potassium tert-butoxide (KOtBu), and sodium hydroxide (NaOH). nih.govrsc.orgnih.gov The combination of catalyst and base must be carefully selected to suit the specific aniline substrate. For many substituted anilines, optimized conditions can lead to near-quantitative yields. nih.govchemicalbook.com Reaction time is another variable that is optimized to ensure the reaction proceeds to completion without significant byproduct formation.

| Catalyst | Base | Typical Yield Range for Substituted Anilines | Reference |

|---|---|---|---|

| (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | 70-97% | nih.gov |

| NHC–Ir(III) Complex | KOtBu | 80-86% | nih.gov |

| Cyclometalated Ruthenium Complex | NaOH | 65-85% | rsc.org |

| NHC-Iridium(I) Complex | Cs₂CO₃ | >90% (Conversion) | acs.org |

Purity Enhancement: After the N-methylation reaction, the crude product is a mixture containing the desired N-methylaniline, unreacted starting material, catalyst residues, and potentially the over-methylated byproduct (N,N-dimethylaniline). chemicalbook.com The primary method for purifying the free base is column chromatography on silica gel. nih.gov A highly effective strategy for both purification and isolation is the formation of the hydrochloride salt, as described in section 2.3.2. The crystallization process is inherently selective, often leaving more soluble impurities behind in the mother liquor. This ensures the final isolated product, this compound, is of high purity.

Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro N Methylaniline Hydrochloride

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Dichlorophenyl Moiety

The reactivity of the dichlorophenyl moiety in 3,5-Dichloro-N-methylaniline is governed by the interplay of the electronic effects of its substituents: the N-methylamino group (-NHCH₃) and the two chlorine atoms (-Cl). The N-methylamino group is a potent activating group and an ortho, para-director due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic ring. Conversely, the chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directors because of resonance donation from their lone pairs. wikipedia.orglkouniv.ac.in

In electrophilic aromatic substitution (EAS), the reaction rate and regioselectivity are determined by the ability of the substituted ring to stabilize the cationic intermediate, known as an arenium ion or sigma complex. wikipedia.orgminia.edu.eg The powerful activating effect of the N-methylamino group dominates over the deactivating effect of the two chlorine atoms, making the ring more susceptible to electrophilic attack than benzene (B151609), but less so than N-methylaniline itself.

The directing effects of the substituents are as follows:

N-methylamino group at C1: Directs electrophiles to positions 2, 4, and 6.

Chlorine at C3: Directs electrophiles to positions 2, 4, and 6.

Chlorine at C5: Directs electrophiles to positions 2, 4, and 6.

All substituents direct incoming electrophiles to the same positions (C2, C4, and C6). Therefore, substitution is expected to occur at these locations. Steric hindrance from the N-methylamino group and the adjacent chlorine atom may slightly disfavor substitution at the C2 and C6 positions compared to the C4 position. The formation of the sigma complex is the rate-determining step, and its stability is enhanced by resonance structures where the positive charge is delocalized onto the nitrogen atom, which is possible for ortho and para attack. lkouniv.ac.inlibretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 3,5-Dichloro-N-methylaniline

| Reaction Type | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 3,5-Dichloro-4-nitro-N-methylaniline |

| Halogenation | Br⁺ / Cl⁺ | 2-Bromo-3,5-dichloro-N-methylaniline and 4-Bromo-3,5-dichloro-N-methylaniline |

| Sulfonation | SO₃ | 3,5-Dichloro-N-methylaniline-4-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-3,5-dichloro-N-methylaniline |

Nucleophilic aromatic substitution (SNAr) on the dichlorophenyl moiety is generally unfavorable. The SNAr mechanism requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halogen). youtube.com In 3,5-Dichloro-N-methylaniline, the ring is activated by the electron-donating N-methylamino group, making it electron-rich and thus resistant to attack by nucleophiles. youtube.com While monochloroanilines are generally poor substrates for SNAr reactions, reactions can sometimes be forced under high temperatures or pressures, or in the presence of strong bases, potentially proceeding through an elimination-addition (benzyne) mechanism. youtube.comlookchem.com However, the substitution pattern of 3,5-dichloro-N-methylaniline makes the formation of a single benzyne (B1209423) intermediate complex.

Reactions Involving the N-Methylamino Functional Group

The N-methylamino group is susceptible to oxidation. Chemical oxidation of N-methylaniline, for instance with oxidants like dichromate, has been studied and shows self-accelerating, sigmoidal kinetics. nih.govresearchgate.net Similar reactivity is expected for 3,5-Dichloro-N-methylaniline hydrochloride. The primary oxidation products would likely involve the nitrogen atom.

Potential oxidation reactions include:

N-Oxidation: Formation of the corresponding N-oxide, 3,5-Dichloro-N-methylaniline N-oxide. Microsomal N-oxidation of similar compounds like N-ethyl-N-methylaniline is known to be stereoselective. nih.gov

Oxidative Demethylation: The N-methyl group can be oxidized and subsequently lost, potentially yielding formaldehyde (B43269) and the corresponding secondary amine, 3,5-dichloroaniline (B42879). The reaction of N,N-dimethylaniline with benzoyl peroxide, for example, yields formaldehyde and methylaniline as products. cdnsciencepub.com

The reduction chemistry of this compound primarily concerns the dichlorophenyl ring. While the N-methylamino group is already in a reduced state, the chlorine atoms can be removed via catalytic hydrogenation, a process known as hydrodechlorination. This reaction typically employs a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. The stepwise removal of chlorine atoms would yield 3-chloro-N-methylaniline and ultimately N-methylaniline. The synthesis of 3,5-dichloroaniline from 2,3,5,6-tetrachloroaniline (B43135) utilizes a similar dechlorination process under high pressure and temperature. prepchem.com

The secondary amine functionality of the N-methylamino group serves as a versatile handle for derivatization to construct more complex molecules. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with a variety of electrophiles.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl-N-methylaniline derivatives.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamides.

Alkylation: Further alkylation can occur, though it may be less straightforward than with a primary amine.

Reaction with Cyanuric Chloride: The nucleophilic nitrogen can displace chlorine atoms on 1,3,5-triazine (B166579) rings. For example, carbazole (B46965) reacts with cyanuric chloride via an addition-elimination mechanism to form a carbazole-triazine hybrid. mdpi.com A similar reaction with 3,5-Dichloro-N-methylaniline would link the dichlorophenyl moiety to a triazine core, a common scaffold in medicinal chemistry and materials science.

Radical Reactions: Photochemically generated aminomethyl radicals from N-methyl-N-((trimethylsilyl)methyl)aniline have been shown to add to cyclic α,β-unsaturated carbonyl compounds. beilstein-journals.org This type of reaction opens pathways for C-C bond formation at the carbon adjacent to the nitrogen.

Anilines, including N-methylaniline derivatives, are electron-rich molecules due to the nitrogen lone pair and the aromatic π-system. This property allows them to act as electron donors in the formation of electron donor-acceptor (EDA) or charge-transfer complexes with suitable electron acceptor molecules. orientjchem.orgnih.gov Common acceptors include chloranil, tetracyanoethylene (B109619) (TCNE), and various quinones.

The formation of an EDA complex is characterized by the appearance of a new, often colorful, absorption band in the UV-visible spectrum. This interaction involves a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (3,5-Dichloro-N-methylaniline) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov

The formation of such complexes can significantly alter the photochemical and photophysical properties of the aniline (B41778) derivative. Excitation of the EDA complex with visible light can lead to the generation of radical ions, which can initiate subsequent chemical reactions that are not accessible from the ground state. nih.gov This strategy has been employed to generate radicals for various synthetic transformations, including the synthesis of olefins from amines. nih.gov

Table 2: Potential Electron Acceptors for EDA Complex Formation with 3,5-Dichloro-N-methylaniline

| Acceptor Molecule | Abbreviation | Potential Application |

|---|---|---|

| 2,3,5,6-Tetrachloro-1,4-benzoquinone | Chloranil | Charge-transfer studies, photocatalysis |

| Tetracyanoethylene | TCNE | Spectroscopic analysis of donor properties |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | Organic synthesis, dehydrogenation reactions |

| N-Hydroxyphthalimide (NHPI) Esters | - | Radical generation for defunctionalization |

Ring-Opening and Cyclization Reactions in Derivative Synthesis

While ring-opening of the stable dichlorophenyl moiety is not a common reaction pathway, the compound can be a precursor for various cyclization reactions to synthesize heterocyclic structures. These reactions typically involve derivatizing the N-methylamino group with a side chain that can subsequently react with the aromatic ring in an intramolecular fashion.

An important example of such a cyclization involves radical chemistry. In iridium-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds, an intermediate α-carbonyl radical is formed. This radical can then attack the aniline's phenyl ring, leading to the formation of complex tricyclic products. beilstein-journals.org This intramolecular cyclization demonstrates a powerful method for building fused ring systems.

Other potential cyclization strategies include:

Intramolecular Friedel-Crafts Reactions: If the nitrogen is acylated with a group containing an appropriate chain length (e.g., 3-phenylpropanoyl chloride), the resulting amide could undergo an intramolecular Friedel-Crafts acylation (a Bischler-Napieralski-type reaction) to form a dihydroquinoline derivative.

Pictet-Spengler Reaction: Condensation with an aldehyde or ketone, followed by cyclization, could lead to tetrahydroisoquinoline-like structures, although this is more typical for primary amines or more activated aromatic rings.

These cyclization reactions are crucial in synthetic chemistry for accessing diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of reactions involving this compound are dictated by the electronic properties of the substituents. The N-methylamino group is electron-donating via resonance (+R effect) but weakly electron-withdrawing inductively (-I effect). The chlorine atoms are strongly electron-withdrawing inductively (-I effect) but weakly electron-donating via resonance (+R effect).

Kinetic Aspects:

Oxidation: The chemical oxidation of N-methylaniline has been shown to follow complex, self-accelerating kinetics. nih.govresearchgate.net The presence of electron-withdrawing chloro groups on the ring of 3,5-Dichloro-N-methylaniline would likely decrease the electron density on the nitrogen atom, making it less susceptible to oxidation and thus slowing the reaction rate compared to unsubstituted N-methylaniline.

Thermodynamic Aspects:

The basicity of the nitrogen atom is also affected. The electron-withdrawing chlorine atoms decrease the electron density on the nitrogen, making 3,5-Dichloro-N-methylaniline a weaker base than N-methylaniline. This has implications for reactions where the amine acts as a nucleophile or base, affecting equilibrium positions and reaction rates.

Table 3: Relative Basicity and Predicted Reactivity Trends

| Compound | pKₐ of Conjugate Acid | Predicted Relative Rate of EAS | Predicted Relative Rate of N-Oxidation |

|---|---|---|---|

| Aniline | 4.6 | Slower | Slower |

| N-Methylaniline | 4.85 | Base Rate | Base Rate |

| 3,5-Dichloro-N-methylaniline | < 4.85 (Estimated) | Slower than N-Methylaniline | Slower than N-Methylaniline |

| 1,3-Dichlorobenzene (B1664543) | N/A | Much Slower | N/A |

Elucidation of Reaction Mechanisms and Identification of Intermediates

The study of the chemical reactivity of this compound is centered on understanding the pathways through which it engages in chemical transformations. The elucidation of these reaction mechanisms and the identification of transient intermediates are critical for controlling reaction outcomes and synthesizing new chemical entities. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, plausible reaction pathways can be inferred from the well-established chemistry of anilines, N-methylanilines, and their hydrochloride salts.

The hydrochloride form of 3,5-Dichloro-N-methylaniline indicates that the nitrogen atom is protonated, forming an anilinium salt. This protonation has a significant influence on the compound's reactivity. The anilinium group (-NHCH₃⁺Cl⁻) is a strongly deactivating, meta-directing group in electrophilic aromatic substitution reactions, a consequence of the positive charge on the nitrogen atom which withdraws electron density from the aromatic ring. Any reaction involving the free amine form, 3,5-Dichloro-N-methylaniline, would typically require a preliminary deprotonation step.

N-Demethylation and N-Alkylation Mechanisms

Reactions involving the N-methyl group are of significant interest. While N-methylation is a common reaction to form such compounds, the reverse, N-demethylation, can also occur under specific conditions. The mechanism of N-methylation of anilines can provide insight into the reverse process and the intermediates involved. For instance, the methylation of aniline on zeolite catalysts has been shown to proceed through several key intermediates. researchgate.net

A plausible pathway for reactions at the nitrogen center involves the equilibrium between the protonated (anilinium) and deprotonated (amine) forms. In the presence of a base, the free amine, 3,5-Dichloro-N-methylaniline, is generated, which can then act as a nucleophile.

Table 1: Proposed Intermediates in N-Alkylation/Demethylation Reactions

| Step | Reactant/Intermediate | Reagent/Condition | Product/Intermediate | Mechanism Note |

| 1 | 3,5-Dichloro-N-methylanilinium ion | Base | 3,5-Dichloro-N-methylaniline | Deprotonation to generate the free amine. |

| 2 | 3,5-Dichloro-N-methylaniline | Alkylating Agent (e.g., CH₃I) | N,N-dimethyl-3,5-dichloroanilinium ion | Nucleophilic attack by the nitrogen on the alkylating agent. |

| 3 | N,N-dimethyl-3,5-dichloroanilinium ion | - | N,N-dimethyl-3,5-dichloroaniline | Deprotonation to yield the tertiary amine. |

Studies on the methylation of N-methylaniline with carbon dioxide and silanes have also elucidated complex mechanistic pathways involving formamide (B127407) and methylamine (B109427) species as intermediates, suggesting that reactions at the N-methyl group can be intricate. iaea.org

Electrophilic Aromatic Substitution

A more common strategy to achieve substitution on the ring of anilines is to first protect the amino group via acylation. ncert.nic.in This converts the activating amino group into a less activating, but still ortho-, para-directing amide group. While this compound already possesses a deactivating group, in its free amine form, the -NHCH₃ group is an activating, ortho-, para-director.

Table 2: Proposed Intermediates in Electrophilic Aromatic Substitution of the Free Amine

| Step | Reactant | Reagent | Intermediate | Product |

| 1 | 3,5-Dichloro-N-methylaniline | Electrophile (E⁺) | Arenium ion (Sigma Complex) | Substituted 3,5-Dichloro-N-methylaniline |

| 2 | Arenium ion | Base | - | - |

The intermediate in this reaction is a resonance-stabilized carbocation known as an arenium ion or sigma complex. For 3,5-Dichloro-N-methylaniline, electrophilic attack at the ortho (2, 6) and para (4) positions would lead to different resonance structures for the arenium ion. The stability of these intermediates would determine the final product distribution.

Nucleophilic Aromatic Substitution

The presence of two chlorine atoms on the aromatic ring suggests the possibility of nucleophilic aromatic substitution, although this typically requires strong electron-withdrawing groups ortho or para to the leaving group and/or harsh reaction conditions. The N-methylamino group (in the free amine form) is an electron-donating group, which disfavors nucleophilic aromatic substitution. Conversely, the protonated anilinium group is electron-withdrawing and could potentially facilitate such reactions.

Kinetic studies of N-methylaniline with 2,4-dinitrofluorobenzene have provided proof for an intermediate complex mechanism in aromatic nucleophilic substitution (SNAAr). acs.org This mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. A similar intermediate could be proposed for the reaction of this compound with a strong nucleophile.

Table 3: Proposed Intermediates in Nucleophilic Aromatic Substitution

| Step | Reactant | Reagent | Intermediate | Product |

| 1 | 3,5-Dichloro-N-methylaniline | Nucleophile (Nu⁻) | Meisenheimer-like Complex | Monosubstituted product |

| 2 | Meisenheimer-like Complex | - | - | - |

The identification of these intermediates often relies on spectroscopic techniques such as NMR and mass spectrometry, as well as kinetic studies to probe the reaction pathway. researchgate.netnih.gov While direct experimental data for this compound is sparse, these proposed mechanisms and intermediates, based on well-understood principles of organic chemistry and studies of analogous compounds, provide a foundational framework for understanding its chemical reactivity.

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation of 3,5 Dichloro N Methylaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of the proton (¹H) and carbon (¹³C) nuclei within 3,5-Dichloro-N-methylaniline hydrochloride, offering insights into its chemical environment and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift and Coupling Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and N-methyl protons. The presence of the hydrochloride salt would lead to the protonation of the nitrogen atom, influencing the chemical shifts of adjacent protons. The aromatic region would likely display two signals: a triplet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions. The N-methyl group would appear as a singlet, shifted downfield compared to the free amine due to the electron-withdrawing effect of the ammonium (B1175870) cation. The proton on the nitrogen would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are anticipated: four for the aromatic carbons and one for the N-methyl carbon. The carbons bearing the chlorine atoms (C-3 and C-5) would be significantly deshielded and appear at a lower field. The chemical shifts of the other aromatic carbons (C-1, C-2, C-4, and C-6) will also be influenced by the electron-withdrawing chloro and N-methylammonium substituents. The N-methyl carbon is expected to resonate in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2, H-6 | 7.0 - 7.2 | - | d | J ≈ 2 Hz |

| H-4 | 6.8 - 7.0 | - | t | J ≈ 2 Hz |

| N-CH₃ | 3.0 - 3.3 | 30 - 35 | s | - |

| N-H | Broad | - | s | - |

| C-1 | - | 145 - 150 | - | - |

| C-2, C-6 | - | 115 - 120 | - | - |

| C-3, C-5 | - | 135 - 140 | - | - |

| C-4 | - | 120 - 125 | - | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons. For this compound, a cross-peak between the signals for H-2/H-6 and H-4 would confirm their ortho-relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the aromatic ring and the N-methyl group to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of nuclei. For this compound, NOE correlations might be observed between the N-methyl protons and the ortho protons (H-2 and H-6) of the aromatic ring, confirming their spatial relationship.

Dynamic NMR Studies of Conformational Equilibria

To date, there are no specific dynamic NMR studies reported in the scientific literature for this compound. Such studies could potentially investigate restricted rotation around the C-N bond, which might be influenced by the presence of the hydrochloride salt and the substitution pattern on the aromatic ring. Temperature-dependent NMR experiments could reveal information about the energy barriers associated with any conformational exchange processes.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Ionization Techniques and Mass Spectral Interpretation

Various ionization techniques can be employed for the analysis of this compound, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being common choices for polar molecules. The resulting mass spectrum would be expected to show a prominent molecular ion peak ([M+H]⁺ for the free base) corresponding to the protonated molecule. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. The relative intensities of the isotopic peaks (M, M+2, M+4) would be approximately in a 9:6:1 ratio, which is a hallmark of dichlorinated compounds.

The fragmentation of the molecular ion would likely proceed through pathways such as the loss of a methyl radical (•CH₃) or the loss of HCl. Further fragmentation of the aromatic ring could also occur under higher energy conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the unambiguous determination of the elemental composition of the molecular ion, thereby confirming the molecular formula of 3,5-Dichloro-N-methylaniline. The theoretical exact mass of the protonated free base ([C₇H₈Cl₂N]⁺) can be calculated and compared with the experimentally determined value to provide strong evidence for the compound's identity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular interactions within this compound. The vibrational modes of the molecule are influenced by the substituted benzene (B151609) ring, the N-methyl group, and, significantly, the protonation of the amine to form the hydrochloride salt.

The analysis of the vibrational spectra can be understood by considering the contributions from the 3,5-dichloroaniline (B42879) and N-methylaniline moieties, with modifications arising from the formation of the anilinium ion. In the solid state, the protonated secondary amine (R₂N⁺H₂) gives rise to strong, broad absorption bands in the IR spectrum, typically in the 2400-2800 cm⁻¹ region, which are characteristic of N⁺-H stretching vibrations involved in hydrogen bonding with the chloride counter-ion.

The aromatic ring exhibits several characteristic vibrations. The C-H stretching modes of the three adjacent hydrogens on the benzene ring are expected to appear in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the aromatic ring typically produce a series of bands between 1400 and 1600 cm⁻¹. The substitution pattern on the ring influences the exact position and intensity of these bands.

Vibrations involving the substituents are also clearly identifiable. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The two chlorine atoms attached to the ring give rise to C-Cl stretching modes, which are typically found in the lower frequency region of the spectrum, generally below 800 cm⁻¹. The N-methyl group introduces its own characteristic vibrations, including symmetric and asymmetric C-H stretching and bending modes.

A detailed assignment of the principal vibrational modes, synthesized from analyses of related compounds like 3,5-dichloroaniline and N-methylaniline, is presented in the table below. ias.ac.inresearchgate.netresearchgate.net

Table 1: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| N⁺-H Stretch | 2400-2800 | Strong, broad absorption due to hydrogen bonding with Cl⁻ |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the benzene ring |

| Methyl C-H Stretch | 2850-2980 | Asymmetric and symmetric stretching of the CH₃ group |

| C=C Stretch (Aromatic) | 1400-1600 | In-plane stretching of the benzene ring framework |

| N-H Bend | 1550-1650 | Bending vibration of the protonated amine |

| Methyl C-H Bend | 1370-1470 | Asymmetric and symmetric bending (scissoring) of the CH₃ group |

| C-N Stretch | 1250-1350 | Stretching of the bond between the ring carbon and nitrogen |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In this compound, the primary chromophore is the dichlorinated benzene ring.

The electronic spectrum of aniline (B41778) derivatives is typically characterized by two main absorption bands arising from π→π* transitions within the benzene ring. wikipedia.org These correspond to the primary (E2-band) and secondary (B-band) absorptions of benzene, which are significantly modified by the substituents. The amino group (-NH₂) is a strong auxochrome with a lone pair of electrons that can be delocalized into the aromatic π-system, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. wikipedia.org

However, in this compound, the nitrogen atom is protonated to form an anilinium ion (-N⁺H₂CH₃). This protonation removes the non-bonding electron pair from conjugation with the aromatic ring. wikipedia.org Consequently, the strong auxochromic effect is lost, and the nitrogen group becomes electron-withdrawing. This leads to a significant hypsochromic (blue) shift, and the spectrum of the hydrochloride salt is expected to more closely resemble that of 1,3-dichlorobenzene (B1664543) rather than the free amine.

The spectrum of the related compound 3,5-dichloroaniline, when measured in methanol (B129727), shows a primary absorption band around 245 nm and a secondary band around 295 nm. asianpubs.org Upon protonation to form the hydrochloride, the spectrum of this compound is expected to show a primary band at a much shorter wavelength, likely below 220 nm, and a secondary band shifted to around 250-260 nm. The chlorine atoms themselves act as weak auxochromes, causing slight red shifts compared to unsubstituted benzene.

Table 2: Expected Electronic Transitions for this compound

| Transition | Wavelength Region (λmax) | Description |

|---|---|---|

| π→π* (Primary, E2-band) | ~210-220 nm | High-intensity transition within the aromatic ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific, publicly reported crystal structure for this compound was not available as of August 2025, the expected key structural features can be inferred from the known crystal structures of other substituted aniline hydrochlorides. nih.gov

The structure would be an ionic salt composed of the 3,5-dichloro-N-methylanilinium cation ([C₆H₃Cl₂(NHCH₃)]⁺) and a chloride anion (Cl⁻). The protonation would occur at the nitrogen atom, resulting in a tetrahedral geometry around the nitrogen, which is bonded to the methyl carbon, the phenyl carbon, and two hydrogen atoms.

The packing of the aromatic rings would be governed by weaker intermolecular forces, such as van der Waals interactions. Depending on the steric and electronic influences of the substituents, the rings might arrange in common motifs like herringbone or π-π stacking. The two chlorine atoms at the 3 and 5 positions would influence these packing arrangements and could participate in weak C-H···Cl or other non-covalent interactions.

Table 3: Expected Crystallographic Parameters and Structural Features

| Parameter | Expected Feature | Description |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Common crystal systems for organic salts |

| Key Interactions | N⁺-H···Cl⁻ Hydrogen Bonds | Primary interaction governing the crystal packing |

| Cation Geometry | Tetrahedral geometry at the nitrogen atom | Resulting from sp³ hybridization upon protonation |

| Molecular Packing | Potential for π-π stacking or herringbone motifs | Arrangement of aromatic rings influenced by van der Waals forces |

A definitive analysis of bond lengths, bond angles, torsion angles, and the supramolecular architecture awaits experimental determination via single-crystal X-ray diffraction.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dichloroaniline |

| N-methylaniline |

| Aniline |

| 1,3-dichlorobenzene |

Computational and Theoretical Chemistry Studies of 3,5 Dichloro N Methylaniline Hydrochloride

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules like 3,5-Dichloro-N-methylaniline hydrochloride.

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the 3,5-dichloro-N-methylanilinium cation.

Theoretical studies on related substituted anilines have shown that the geometry of the aniline (B41778) ring can be influenced by the nature and position of substituents. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For the 3,5-dichloro-N-methylanilinium ion, key parameters of interest would be the C-N bond length, the pyramidalization at the nitrogen atom, and the orientation of the methyl group relative to the aromatic ring. It is expected that protonation at the nitrogen atom will lead to a more tetrahedral geometry around the nitrogen compared to the free base.

Conformational analysis would explore the rotational barrier around the C-N bond. While this rotation is generally facile in anilinium ions, the presence of substituents can introduce subtle energetic preferences for certain conformations.

Table 1: Predicted Geometrical Parameters for a Model Anilinium Ion (Illustrative) This table is illustrative and provides expected ranges for a substituted anilinium ion based on general computational chemistry knowledge. Actual values for this compound would require specific calculations.

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Å) | ~1.47 - 1.49 |

| N-H Bond Length (Å) | ~1.02 - 1.04 |

| N-C (methyl) Bond Length (Å) | ~1.48 - 1.50 |

| C-N-C (H) Bond Angle (°) | ~109 - 112 |

| C-C (aromatic) Bond Length (Å) | ~1.39 - 1.41 |

| C-Cl Bond Length (Å) | ~1.74 - 1.76 |

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rasayanjournal.co.in A large HOMO-LUMO gap suggests high stability, while a small gap indicates a molecule that is more easily polarized and reactive. rasayanjournal.co.in

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical values for educational purposes. Specific DFT calculations are needed for accurate data on this compound.

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO | -1.5 | π* orbitals of the benzene (B151609) ring |

| HOMO | -7.0 | π orbitals of the benzene ring, p-orbitals of Cl atoms |

| HOMO-LUMO Gap (ΔE) | 5.5 | - |

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor). researchgate.net

For the 3,5-dichloro-N-methylanilinium cation, the most positive potential is expected to be concentrated around the -NH2(CH3)+ group, due to the positive charge. This makes this site susceptible to attack by nucleophiles. The chlorine atoms, despite their electronegativity, will also influence the electron distribution on the ring. The regions around the chlorine atoms and the aromatic ring will show a complex potential distribution, which can be precisely visualized through DFT calculations. researchgate.netresearchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and solvation. researchgate.net

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), it is possible to identify reactants, products, intermediates, and, most importantly, transition states. nih.gov A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction.

For this compound, theoretical modeling could be used to investigate various potential reactions, such as electrophilic aromatic substitution or reactions involving the N-methylamino group. For instance, the reaction of the anilinium ion with a hydroxyl radical could be modeled to determine whether addition to the ring or hydrogen abstraction is the more favorable pathway. mdpi.com

Calculations using methods like CCSD(T) for single-point energies on DFT-optimized geometries can provide highly accurate potential energy surfaces. nih.govmdpi.com Transition state theory (TST) can then be used to calculate reaction rate constants from the properties of the reactants and the transition state. nih.govwikipedia.org Such studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experiments alone.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, which can be used to interpret and assign experimental spectra. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. core.ac.uknih.gov Theoretical predictions of 1H and 13C chemical shifts can be a powerful tool in confirming the structure of a molecule and in assigning the resonances in complex experimental spectra. jmaterenvironsci.comd-nb.info By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and a deeper understanding of the molecule's structure and electronic environment can be achieved.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table is a template showing how computational and experimental data would be compared. The values are hypothetical.

| Spectroscopic Technique | Predicted Value | Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 3150 (scaled) | 3145 | N-H stretch |

| 13C NMR Shift (ppm) | 135.2 | 134.8 | C-Cl |

| 1H NMR Shift (ppm) | 7.25 | 7.22 | Aromatic C-H |

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum chemical calculations are excellent for describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes and thermodynamic properties.

For this compound in an aqueous solution, MD simulations could be used to investigate its solvation structure. This would involve analyzing the radial distribution functions between the anilinium ion and water molecules to understand how water molecules arrange themselves around the cation and the chloride anion. researchgate.netacs.org The simulations can also provide insights into the strength and lifetime of hydrogen bonds between the anilinium ion and the surrounding water molecules.

Furthermore, MD simulations can be used to calculate transport properties like the diffusion coefficient of the ion in solution. By simulating the system over nanoseconds or longer, it is possible to observe conformational changes and other dynamic events that are not accessible through static quantum chemical calculations. These simulations provide a crucial link between the properties of the isolated molecule and its behavior in a real-world environment. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.net For this compound, QSPR studies can provide valuable insights into its behavior without the need for extensive experimental testing. These models are built upon the principle that the chemical structure, as defined by various molecular descriptors, dictates the properties of a substance. nih.gov

While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the well-established methodologies for substituted anilines and chloroanilines provide a robust framework for predicting its properties. nih.govscispace.com Research in this area typically involves calculating a wide array of molecular descriptors and then using statistical methods to create a predictive model for a property of interest.

Key aspects of QSPR modeling applicable to this compound include the selection of appropriate molecular descriptors that accurately represent its unique structural attributes—the chlorine atoms at the 3 and 5 positions, the N-methyl group, and the aniline core. These descriptors are then correlated with various properties such as toxicity, lipophilicity, and metabolic pathways. nih.govnih.gov

Molecular Descriptors in QSPR Modeling

The predictive power of a QSPR model is highly dependent on the choice of molecular descriptors. For a molecule like this compound, these descriptors can be categorized as follows:

| Descriptor Category | Examples Relevant to this compound | Significance |

| Constitutional (2D) | Molecular weight, count of chlorine atoms, number of aromatic rings. | These provide basic information about the composition of the molecule. |

| Topological | Extended Topochemical Atom (ETA) indices, connectivity indices. researchgate.net | Describe the atomic arrangement and branching of the molecule. researchgate.net |

| Quantum Chemical | E(HOMO), E(LUMO), dipole moment, partial atomic charges. nih.gov | Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties and reactivity of the molecule. nih.govnih.gov |

| Hydrophobicity | LogP (octanol-water partition coefficient). nih.gov | Crucial for predicting the environmental fate and biological uptake of the compound. |

| Steric | Molar refractivity, van der Waals volume. nih.gov | These descriptors relate to the size and shape of the molecule, which can influence its interaction with biological receptors. |

Statistical Methods and Model Development

Once a set of descriptors is calculated for a series of related compounds, including this compound, statistical techniques are employed to build the QSPR model. Common methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between a property and a set of descriptors. nih.govimist.ma

Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. researchgate.net

Artificial Neural Networks (ANN): ANNs are capable of modeling complex, non-linear relationships between structure and property. imist.ma

The robustness and predictive capability of the developed models are assessed through rigorous validation techniques, such as cross-validation and external validation with a test set of compounds. researchgate.net

Predicted Properties for Substituted Anilines

Based on general QSPR studies on substituted anilines, certain predictions can be inferred for this compound. For instance, the presence of chlorine substituents is known to influence lipophilicity and toxicity. researchgate.net In QSAR (Quantitative Structure-Activity Relationship) studies of chloroanilines, hydrophobicity has been identified as a key determinant of toxicity. nih.govscispace.com The electronic effects of the chloro groups, which are electron-withdrawing, can also impact the molecule's reactivity and metabolic fate. nih.gov

The table below summarizes the types of properties that can be predicted for aniline derivatives using QSPR models and the typical descriptors that are found to be influential.

| Predicted Property | Influential Descriptors (from studies on anilines) | Modeling Method |

| Toxicity | Hydrophobicity (LogP), Hammett constants, E(LUMO), E(HOMO) nih.govscispace.comnih.gov | MLR, PLS, ANN researchgate.netimist.ma |

| Lipophilicity (LogP) | Hydrophilicity factor, van der Waals volume, electrophilicity nih.gov | MLR, PCR, PLSR nih.gov |

| Metabolism | Physicochemical parameters derived from ab initio calculations nih.gov | PLS-DA, SIMCA nih.gov |

| Biodegradability | Electronic and steric properties nih.gov | QSAR modeling nih.gov |

By applying these established QSPR methodologies, it is possible to estimate the chemical and biological behavior of this compound, thereby aiding in risk assessment and guiding further experimental investigation. These computational approaches are integral to modern chemical research, offering a more efficient and cost-effective means of characterizing novel compounds. nih.gov

Role As a Chemical Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

3,5-Dichloro-N-methylaniline hydrochloride serves as a key starting material in the synthesis of various heterocyclic compounds, particularly quinoline (B57606) derivatives. The presence of the amine functional group allows for its participation in classic cyclization reactions that form the core of these heterocyclic systems.

Classic reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses are primary methods for constructing the quinoline scaffold from anilines. wikipedia.orgwikipedia.orgpharmaguideline.comwikipedia.orgresearchgate.netrsc.orgorganic-chemistry.orgslideshare.netnih.govnih.govresearchgate.netorganic-chemistry.org While specific examples detailing the use of this compound are not extensively documented in readily available literature, the underlying principles of these reactions are applicable.

In a typical Skraup synthesis , an aniline (B41778) or its derivative is reacted with glycerol (B35011), sulfuric acid, and an oxidizing agent to yield a quinoline. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation. The substitution pattern on the resulting quinoline is dictated by the position of the substituents on the initial aniline.

The Doebner-von Miller reaction is a more versatile method that utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to produce a wider range of substituted quinolines. wikipedia.orgslideshare.netnih.govnih.govresearchgate.net The reaction mechanism is believed to involve the formation of a β-anilino aldehyde or ketone, which then undergoes cyclization and dehydration.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, such as a ketone or ester, under acidic or basic conditions to form a quinoline. wikipedia.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov

Although detailed studies on this compound in these specific named reactions are sparse, its structural similarity to other anilines suggests its potential to yield correspondingly substituted quinoline derivatives. The dichloro substitution pattern would be retained on the benzo ring of the resulting quinoline, and the N-methyl group would be present on the nitrogen atom of the heterocyclic ring, leading to the formation of a quaternary quinolinium salt.

Table 1: Classic Quinoline Syntheses Applicable to this compound

| Reaction Name | Reactants | Expected Product Type |

| Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent | Substituted Quaternary Quinolinium Salt |

| Doebner-von Miller Reaction | α,β-Unsaturated Aldehyde/Ketone, Acid | Substituted Quaternary Quinolinium Salt |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Compound with Active Methylene Group | Substituted Quaternary Quinolinium Salt |

Building Block for Advanced Organic Materials

The unique electronic properties imparted by the chlorine and N-methyl substituents make this compound an interesting candidate as a monomer for the synthesis of advanced organic materials, such as conductive polymers. While specific research on the polymerization of this compound is limited, the polymerization of aniline and its derivatives is a well-established field.

The synthesis of polyaniline and its derivatives can be achieved through chemical or electrochemical oxidation of the corresponding monomers. The resulting polymers exhibit interesting electronic and optical properties, making them suitable for applications in areas such as sensors, electrochromic devices, and antistatic coatings.

The presence of the two chlorine atoms on the aromatic ring of 3,5-Dichloro-N-methylaniline would significantly influence the electronic properties of the resulting polymer, potentially leading to materials with tailored band gaps and conductivity. The N-methyl group would also affect the polymer's solubility and processing characteristics. Further research is needed to fully explore the potential of this compound as a building block for novel functional polymers.

Intermediate in the Preparation of Agrochemical Precursors

One of the most significant applications of the parent compound, 3,5-dichloroaniline (B42879), is as a key intermediate in the synthesis of dicarboximide fungicides, such as vinclozolin (B1683831) and iprodione (B1672158). nih.govresearchgate.netresearchgate.netnih.govresearchgate.net These fungicides are widely used to control a variety of fungal diseases in crops.

The synthesis of these fungicides typically involves the reaction of 3,5-dichloroaniline with other chemical entities to construct the final dicarboximide heterocyclic ring system. For instance, the synthesis of vinclozolin involves the reaction of 3,5-dichloroaniline with methyl vinyl ketone, followed by cyclization with an isocyanate.

While the direct use of this compound in the synthesis of these specific fungicides is not the standard industrial route, its structural similarity suggests its potential as a precursor to novel agrochemical compounds. The N-methyl group could be a strategic modification to alter the biological activity, selectivity, or environmental fate of the resulting pesticide. The development of new agrochemicals is an ongoing process, and derivatives of known active scaffolds are frequently synthesized and tested to find improved products.

Table 2: Dicarboximide Fungicides Derived from 3,5-Dichloroaniline

| Fungicide | Key Synthetic Precursor | Target Pests |

| Vinclozolin | 3,5-Dichloroaniline | Gray mold, brown rot |

| Iprodione | 3,5-Dichloroaniline | Botrytis, Sclerotinia |

| Procymidone | 3,5-Dichloroaniline | Gray mold, Sclerotinia stem rot |

Design and Synthesis of Ligands in Coordination Chemistry

The nitrogen atom of the N-methylamino group in this compound can act as a donor site for metal ions, making it a valuable building block for the design and synthesis of ligands in coordination chemistry. By incorporating this aniline derivative into larger molecular frameworks, ligands with specific coordination geometries and electronic properties can be prepared.

These ligands can then be used to form coordination complexes with a variety of transition metals. The properties of the resulting metal complexes are influenced by both the nature of the metal ion and the structure of the ligand. The presence of the dichloro and N-methyl substituents on the aniline ring can modulate the electron-donating ability of the nitrogen atom and introduce steric bulk, which in turn affects the stability, reactivity, and catalytic activity of the metal complex.

While specific examples of ligands and coordination complexes derived directly from this compound are not extensively reported, the general principles of ligand design and coordination chemistry suggest its potential in this area. For example, it could be incorporated into Schiff base ligands or multidentate ligands for applications in catalysis, materials science, and medicinal chemistry.

Table 3: Potential Applications of Metal Complexes with Ligands Derived from this compound

| Application Area | Potential Function of Metal Complex |

| Catalysis | Homogeneous or heterogeneous catalyst for organic transformations |

| Materials Science | Building block for metal-organic frameworks (MOFs) or functional coordination polymers |

| Medicinal Chemistry | Development of novel therapeutic or diagnostic agents |

Analytical Method Development and Validation in Research Contexts for 3,5 Dichloro N Methylaniline Hydrochloride

Chromatographic Separation Techniques